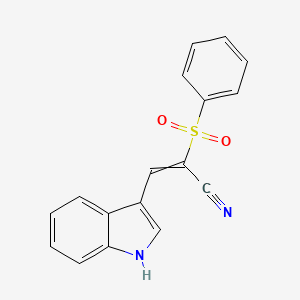
(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system found in many natural and synthetic compounds . The compound also contains a phenylsulfonyl group and a propenenitrile group .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest for many researchers. A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been reported . These compounds are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a planar acrylonitrile group, with dihedral angles between the plane of the acrylonitrile unit and the planes of the benzene and indole ring systems . The molecules are linked into head-to-tail chains that propagate along the b-axis direction by bifurcated N-H⋯O intermolecular hydrogen bonds .Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation process has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles . This process is efficient, operationally straightforward, and generally high yielding .Applications De Recherche Scientifique
Structural Analysis and Synthesis
- Molecular Structure and Crystallization : Studies on related compounds indicate meticulous structural analysis, demonstrating the planarity of indole rings and the dihedral angle between the phenylsulfonyl group and the indole ring, which is crucial for understanding the compound’s reactivity and crystallization properties (Sonar, Parkin, & Crooks, 2004).
- Synthetic Applications : Research has elucidated synthetic methodologies for related indole derivatives, highlighting their potential in constructing complex molecular frameworks, which could be applicable to the synthesis of “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” (Susanti et al., 2012).
Chemical Properties and Reactions
- Nucleophilic Addition Reactions : The compound’s structural analogs have been studied for their reactivity in nucleophilic addition reactions, offering insights into potential synthetic routes and chemical transformations for “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” (Pelkey, Barden, & Gribble, 1999).
Biological and Pharmaceutical Applications
- Transition Metal Complexes : The synthesis of new derivatives and their transition metal complexes highlight potential biological activities, including anti-inflammatory, antibacterial, and antitumor properties. These findings suggest avenues for pharmaceutical applications of related compounds, which could extend to “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” (Qu et al., 2006).
Computational and Theoretical Studies
- Density Functional Theory (DFT) Calculations : Detailed DFT and molecular orbital calculations of derivatives provide insights into the electronic structure and potential reactivity of “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile.” Such computational studies are essential for predicting reactivity and designing new molecules with desired properties (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-11-15(22(20,21)14-6-2-1-3-7-14)10-13-12-19-17-9-5-4-8-16(13)17/h1-10,12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDUJJWMCDGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Indol-3-YL-2-(phenylsulfonyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)
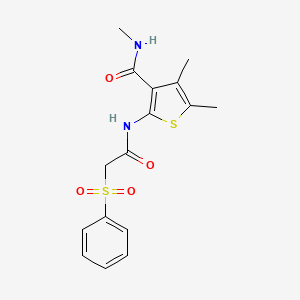


![N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline](/img/structure/B2798004.png)

amino}-N-methylacetamide](/img/structure/B2798007.png)
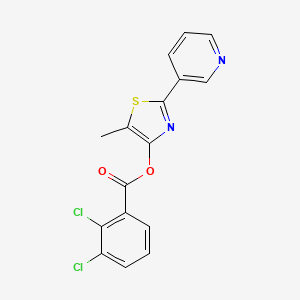
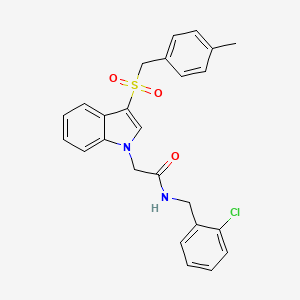
![ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2798010.png)
![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2798012.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2798018.png)
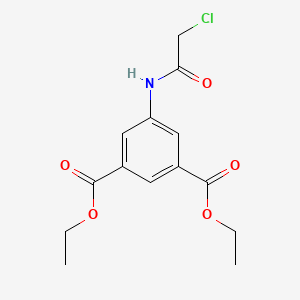
![N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2798023.png)